N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has been dedicated to the synthesis of novel heterocyclic compounds, such as thiazolo[3,2-a]pyrimidines and pyrazolopyrimidines, which share a thematic relevance with the compound of interest. For instance, the synthesis of new tetrahydropyrimidine-2-thione and their derivatives demonstrates the versatility of heterocyclic compounds in generating diverse molecular structures with potential biological activities (Fadda et al., 2013). Similarly, the development of thiazolo[3,2-a]pyrimidines and pyrazolo[4,3-g][1,3]benzothiazoles showcases the complexity and potential of these molecules for further pharmacological exploration (El’chaninov et al., 2018).
Potential Biological Activities
The exploration of biological activities is a critical aspect of research for such compounds. For instance, studies have shown that certain pyrazolopyrimidines derivatives exhibit promising anticancer and anti-5-lipoxygenase activities, suggesting a potential for therapeutic applications (Rahmouni et al., 2016). Similarly, thiazole-aminopiperidine hybrids have been investigated as novel Mycobacterium tuberculosis GyrB inhibitors, indicating their potential in addressing tuberculosis (Jeankumar et al., 2013).
Exploration of Chemical Reactions
The synthesis and functionalization of such heterocyclic compounds often involve novel chemical reactions, offering insights into new methodologies in organic synthesis. For example, the Mannich reaction has been employed to synthesize a variety of N-, S,N-, and Se,N-heterocycles, expanding the toolkit available for the creation of complex molecules with potential pharmacological properties (Dotsenko et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) for HBV .
Mode of Action
This compound interacts with its target by inhibiting the conformation of the HBV core protein. This interaction results in the effective suppression of a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV replication pathway. By modulating the conformation of the HBV core protein, it disrupts the normal replication process of the virus. This leads to a decrease in the viral DNA load .
Pharmacokinetics
It is noted that the compound can effectively suppress hbv dna viral load when orally administered in an hbv aav mouse model .
Result of Action
The molecular and cellular effects of this compound’s action result in the suppression of HBV replication. This is evidenced by the reduction in HBV DNA viral load in the HBV AAV mouse model .
Action Environment
It’s worth noting that the effectiveness of the compound against hbv was demonstrated in an in vivo mouse model , suggesting that it is likely to be effective in a biological environment.
Future Directions
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(11-4-5-13-15(7-11)22-10-18-13)17-8-12-9-19-20-6-2-1-3-14(12)20/h4-5,7,9-10H,1-3,6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJLHXQXCYZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.